molecular formula C22H28N2O B5529284 4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide

4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide

Cat. No. B5529284
M. Wt: 336.5 g/mol
InChI Key: GVLAQFKDHSOSFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that may include aromatic nucleophilic substitution reactions, diastereoselective reductions, and condensation reactions. For example, ortho-linked polyamides derived from 4-tert-butylcatechol undergo nucleophilic substitution reactions with p-fluorobenzonitrile or p-chloronitrobenzene in the presence of potassium carbonate in dimethylformamide (Hsiao et al., 2000). Additionally, asymmetric synthesis methods have been developed for related piperidine derivatives, highlighting the chemical versatility and synthetic accessibility of these compounds (Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 4-tert-Butyl-N-[4-(1-piperidinyl)phenyl]benzamide has been characterized by various analytical techniques, including X-ray crystallography. These studies provide detailed information on the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical behavior and reactivity. For instance, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a related compound, was determined by single crystal XRD data, highlighting the typical bond lengths and angles of this piperazine-carboxylate (Mamat et al., 2012).

Chemical Reactions and Properties

Compounds within this class participate in a variety of chemical reactions, including nucleophilic substitutions and radical reactions. These reactions are fundamental for modifying the chemical structure and for the synthesis of novel derivatives with potential applications. For example, tert-butyl phenylazocarboxylates, which share similar structural motifs, undergo nucleophilic substitutions and radical reactions, allowing for extensive synthetic modifications of the aromatic core (Jasch et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, thermal stability, and film-forming ability, are influenced by their molecular structure. Polyamides derived from related compounds exhibit noncrystalline structures, high thermal stability, and are readily soluble in polar solvents. Their ability to form transparent, flexible, and tough films is of particular interest for materials science applications (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are crucial for the application of these compounds. While specific data on 4-tert-Butyl-N-[4-(1-piperidinyl)phenyl]benzamide is not detailed, related studies suggest that modifications on the piperidine ring and benzamide moiety can dramatically influence the chemical and biological activity of these molecules (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzamides are used as antipsychotic drugs, while others have shown potential as anticancer agents .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise in areas like medicine or materials science, further studies could be conducted to optimize its properties and evaluate its effectiveness .

properties

IUPAC Name

4-tert-butyl-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-22(2,3)18-9-7-17(8-10-18)21(25)23-19-11-13-20(14-12-19)24-15-5-4-6-16-24/h7-14H,4-6,15-16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLAQFKDHSOSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[4-(piperidin-1-yl)phenyl]benzamide

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